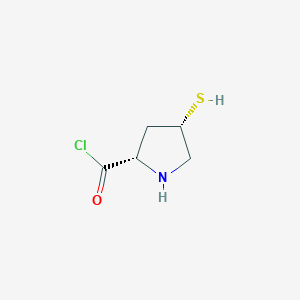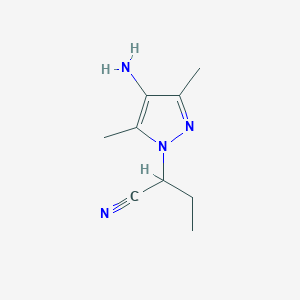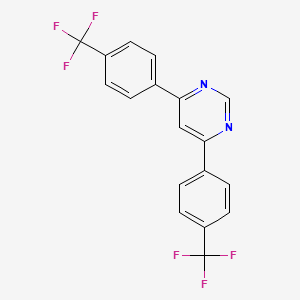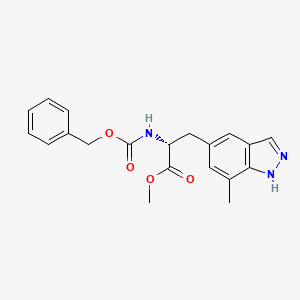
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxycarbonyl group, an indazole ring, and a propanoate ester, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized indazole derivatives, reduced amines, and substituted benzyloxycarbonyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways.
Medicine
In medicine, ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for the development of new products with unique properties.
Mécanisme D'action
The mechanism of action of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the indazole ring can participate in various binding interactions. The compound’s effects are mediated through its ability to undergo specific chemical reactions, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indazol-5-YL)propanoate
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-chloro-1H-indazol-5-YL)propanoate
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-3-YL)propanoate
Uniqueness
What sets ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate apart from similar compounds is its specific substitution pattern on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H21N3O4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
methyl (2R)-3-(7-methyl-1H-indazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C20H21N3O4/c1-13-8-15(9-16-11-21-23-18(13)16)10-17(19(24)26-2)22-20(25)27-12-14-6-4-3-5-7-14/h3-9,11,17H,10,12H2,1-2H3,(H,21,23)(H,22,25)/t17-/m1/s1 |
Clé InChI |
WXPHFLZMNYKKAI-QGZVFWFLSA-N |
SMILES isomérique |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



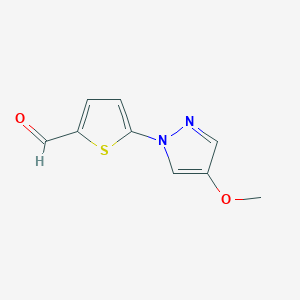
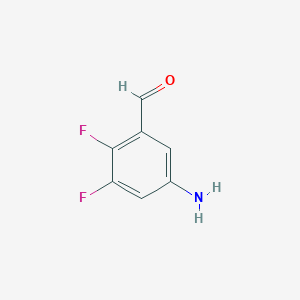
![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)
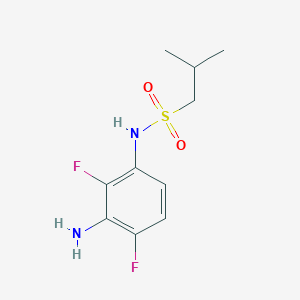
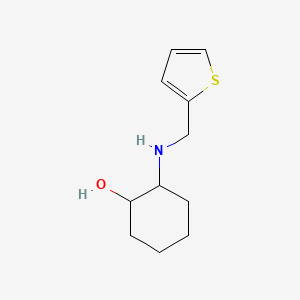
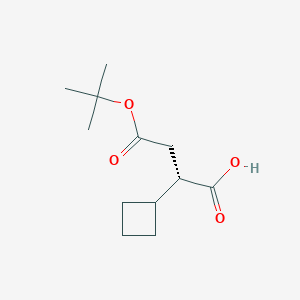
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
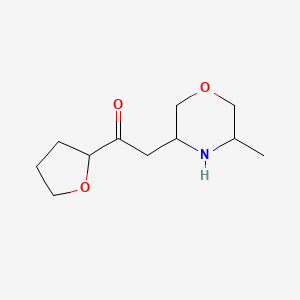
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
